Tetrabenazine Metabolite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

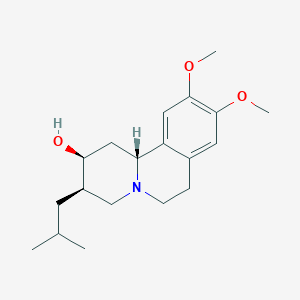

(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561897 | |

| Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113627-25-1, 924854-60-4 | |

| Record name | beta-Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113627251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotetrabenazine, (2S,3R,11bR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-DIHYDROTETRABENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2FU181UOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROTETRABENAZINE, (2S,3R,11BR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV9ZV84BDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrabenazine Metabolites

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of the primary metabolites of tetrabenazine (B1681281) (TBZ). Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2) used in the treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[1][2][3] Its therapeutic effects are largely attributed to its active metabolites, making their synthesis and detailed characterization crucial for drug development, pharmacokinetic studies, and the discovery of new therapeutic agents.[2][4]

Metabolic Pathways of Tetrabenazine

Tetrabenazine is extensively metabolized in the liver, primarily through the reduction of its ketone moiety by carbonyl reductases.[5] This process yields two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[2][3] These metabolites exist as multiple stereoisomers, with the (+)-α-HTBZ isomer exhibiting the highest affinity for VMAT2.[5][6] Further metabolism can occur, including O-dealkylation, to form compounds such as 9-O-desmethyl-dihydrotetrabenazine.[5]

Caption: Metabolic pathway of tetrabenazine to its primary and secondary metabolites.

Synthesis of Tetrabenazine Metabolites

The synthesis of tetrabenazine metabolites is essential for obtaining pure standards for analytical studies and for investigating the pharmacology of individual isomers.

The primary method for synthesizing α-HTBZ and β-HTBZ is the stereoselective reduction of the parent tetrabenazine molecule.

Experimental Protocol 1: Reduction of (+)-Tetrabenazine with Sodium Borohydride (B1222165) (NaBH₄)

This protocol describes the reduction of an enantiomer of tetrabenazine to yield a mixture of dihydro-metabolites.[6]

-

Dissolution: Dissolve (+)-tetrabenazine in a suitable solvent such as methanol (B129727).

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise while stirring.

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), slowly add water to quench the excess NaBH₄.

-

Extraction: Extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of (+)-α-HTBZ and (+)-β-HTBZ (typically in a 4:1 ratio) can be separated by column chromatography or recrystallization.[6]

Experimental Protocol 2: Reduction of (-)-Tetrabenazine with Borane-Methyl Sulfide (B99878)

This method provides an alternative stereoselectivity for the reduction.[6]

-

Dissolution: Dissolve (-)-tetrabenazine in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0°C and add borane-methyl sulfide complex dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by 1N HCl.

-

Workup: Neutralize the solution with a base (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.

-

Purification: Purify the resulting product using standard chromatographic techniques to isolate the desired HTBZ isomer.[6]

Desmethyl precursors are critical for producing radiolabeled metabolites used in PET imaging.[5]

Experimental Protocol 3: Synthesis of (+)-9-O-desmethyl-α-dihydrotetrabenazine

This synthesis is challenging but crucial for radiolabeling. One reported method involves the selective demethylation of α-HTBZ.[5]

-

Reaction Setup: In a reaction vessel protected from light and moisture, dissolve α-HTBZ in a dry, inert solvent like dichloromethane.

-

Demethylation: Add a strong demethylating agent, such as boron tribromide (BBr₃) or boron triiodide (BI₃), at a low temperature (e.g., -78°C). The reaction using BI₃ has been reported, albeit with a low yield of 2%.[5]

-

Quenching: After completion, carefully quench the reaction with methanol.

-

Purification: Purify the crude product using preparative HPLC to obtain the 9-O-desmethyl-α-HTBZ.[5]

Radiolabeled VMAT2 inhibitors are invaluable tools for in vivo imaging in neuroscience research.

Experimental Protocol 4: Synthesis of [¹¹C]-(+)-α-dihydrotetrabenazine ([¹¹C]-(+)-DTBZ)

This automated procedure is designed for the rapid synthesis of the PET radioligand from its desmethyl precursor.[7][8]

-

Precursor Preparation: Dissolve the precursor, (+)-9-O-desmethyl-α-dihydrotetrabenazine, in dimethyl sulfoxide (B87167) (DMSO).

-

Radiolabeling: Add potassium hydroxide (B78521) (KOH) to the precursor solution, followed by the introduction of [¹¹C]methyl iodide ([¹¹C]CH₃I) as the primary labeling agent. The reaction proceeds rapidly at room temperature.[7][8]

-

Purification: The final product is purified using solid-phase extraction (SPE) with commercially available cartridges.

-

Solvent Removal: Residual solvents are removed by evaporation to yield the sterile, pyrogen-free [¹¹C]-(+)-DTBZ with high radiochemical purity (>99%).[7][8]

Caption: General experimental workflow for the synthesis of tetrabenazine metabolites.

Characterization of Tetrabenazine Metabolites

Thorough characterization is required to confirm the identity, purity, and biological activity of the synthesized metabolites.

Chromatographic and spectroscopic methods are standard for structural elucidation and purity assessment.

Experimental Protocol 5: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compounds and to separate isomers.[9][10][11]

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[11]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% ammonia (B1221849) water or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a 50:50 (v/v) mixture of acetonitrile (B52724) and an ammonium phosphate (B84403) buffer at pH 6.5.[10][11]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection: UV detection at 282 nm.[11]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.[11]

Experimental Protocol 6: LC-MS/MS Quantification in Plasma

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying tetrabenazine and its metabolites in biological matrices.[12][13]

-

Sample Preparation: Extract the analytes and an internal standard (e.g., tetrabenazine-d7) from 200 µL of human plasma using solid-phase extraction (SPE) with C18 cartridges.[12]

-

Chromatography:

-

Mass Spectrometry:

-

Quantification: Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration. The linear range is typically 0.50-100 ng/mL for the HTBZ metabolites.[12]

Experimental Protocol 7: VMAT2 Binding Assay

This assay determines the binding affinity (Ki) of the synthesized metabolites for their biological target, VMAT2.

-

Preparation: Prepare membrane homogenates from a cell line expressing VMAT2 or from specific brain regions (e.g., striatum).

-

Radioligand: Use a known high-affinity VMAT2 radioligand, such as [³H]dihydrotetrabenazine.

-

Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (synthesized metabolite).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for the comprehensive characterization of synthesized metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and characterization of tetrabenazine metabolites.

Table 1: Synthesis Yields and Stereoselectivity

| Synthesis Method | Product(s) | Overall Yield | Isomer Ratio (α:β) | Reference(s) |

|---|---|---|---|---|

| Enantioselective Synthesis | (+)-Dihydrotetrabenazine | 16% | - | [14] |

| NaBH₄ Reduction of (+)-TBZ | (+)-α-HTBZ & (+)-β-HTBZ | - | 4:1 | [6] |

| Demethylation of α-HTBZ with BI₃ | 9-O-desmethyl α-HTBZ | 2% | - |[5] |

Table 2: VMAT2 Binding Affinities of HTBZ Stereoisomers

| Compound / Metabolite | VMAT2 Binding Affinity (Ki, nM) | Reference(s) |

|---|---|---|

| (+)-Tetrabenazine | 4.47 | [6] |

| (-)-Tetrabenazine | 36,400 | [6] |

| (+)-α-HTBZ ((2R,3R,11bR)-DHTBZ) | 3.96 | [6] |

| (-)-α-HTBZ | Weak inhibitor | [15] |

| (+)-β-HTBZ | 12.4 | [15] |

| (-)-β-HTBZ | Weak inhibitor |[15] |

Table 3: Pharmacokinetic Parameters of Key Metabolites (Human Plasma)

| Metabolite | T½ (Half-life) | Tmax (Time to Peak) | Reference(s) |

|---|---|---|---|

| α-HTBZ | ~10 hours | ~1.5 hours | [3] |

| β-HTBZ | ~8 hours | ~1.5 hours | [3] |

| (+)-α-HTBZ (from Valbenazine) | ~22.2 hours | - |[15][16] |

Table 4: Spectroscopic and Chromatographic Data

| Compound | Analytical Method | Key Data Points | Reference(s) |

|---|---|---|---|

| Tetrabenazine | ¹H NMR (CDCl₃) | δ 6.61 (s, 1H), 6.55 (s, 1H), 3.85 (s, 3H), 3.82 (s, 3H) | [17] |

| Tetrabenazine | ¹³C NMR (CDCl₃) | δ 210.0, 147.8, 147.5, 111.5, 107.9, 62.5, 61.5, 56.0, 55.9 | [6][17] |

| (+)-Tetrabenazine | ESI-MS | m/z 318.2 [M+H]⁺, 340.2 [M+Na]⁺ | [6] |

| (+)-α-HTBZ | ESI-MS | m/z 320.3 [M+H]⁺ | [6] |

| Tetrabenazine | HPLC (Reversed-Phase) | Mobile Phase: MeOH:0.1% NH₄OH (48:52), Detection: 280nm | [10] |

| HTBZ Metabolites | LC-MS/MS (MRM) | α-HTBZ: m/z 320.2 → 302.4; β-HTBZ: m/z 320.2 → 193.2 |[13] |

References

- 1. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 3. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity [mdpi.com]

- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Quick and simple synthesis of (11)C-(+)-alpha-dihydrotetrabenazine to be used as a PET radioligand of vesicular monoamine transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103776932A - Method for analyzing and separating tetrabenazine and intermediate thereof by HPLC (High Performance Liquid Chromatography) method - Google Patents [patents.google.com]

- 11. giwmscdntwo.gov.np [giwmscdntwo.gov.np]

- 12. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: TETRABENAZINE [orgspectroscopyint.blogspot.com]

The Discovery and Characterization of Dihydrotetrabenazine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetrabenazine (B1670615) (HTBZ), the active metabolite of tetrabenazine (B1681281) (TBZ), is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). Its clinical efficacy in treating hyperkinetic movement disorders is well-established. However, the metabolic reduction of tetrabenazine's 2-keto group results in multiple stereoisomers of dihydrotetrabenazine, each with a distinct pharmacological profile. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of these isomers, with a focus on their differential VMAT2 binding affinities and off-target interactions. Detailed experimental protocols and quantitative data are presented to aid researchers in this field.

Introduction to Dihydrotetrabenazine Isomers

Tetrabenazine is a prodrug that undergoes extensive first-pass metabolism to its active dihydrotetrabenazine metabolites.[1] The reduction of the ketone at the C-2 position creates a new chiral center, in addition to the two already present in the tetrabenazine molecule (C-3 and C-11b). This results in the formation of four primary isomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[2] All eight possible stereoisomers have been synthesized and evaluated, revealing that the (3R,11bR)-configuration is crucial for high-affinity VMAT2 binding.[1][3]

The clinical activity of VMAT2 inhibitors like valbenazine (B1662120) is primarily attributed to its single HTBZ metabolite, (+)-α-HTBZ.[4] In contrast, deutetrabenazine, a deuterated form of tetrabenazine, is metabolized into four deuterated HTBZ stereoisomers.[4] The varying mixture of these isomers, resulting from the administration of different parent drugs, leads to different on-target efficacy and off-target side effect profiles.[5]

Metabolic Pathways of Tetrabenazine-based VMAT2 Inhibitors

The metabolic fate of tetrabenazine, deutetrabenazine, and valbenazine dictates the isomeric composition of the active dihydrotetrabenazine metabolites. Understanding these pathways is critical for predicting the pharmacological effects of each drug.

Quantitative Comparison of Dihydrotetrabenazine Isomers

The pharmacological activity of dihydrotetrabenazine isomers is primarily defined by their binding affinity for VMAT2 and various off-target receptors. The following tables summarize key quantitative data for different HTBZ isomers.

Table 1: VMAT2 Binding Affinities (Ki) of Dihydrotetrabenazine Stereoisomers

| Isomer Configuration | Common Name | VMAT2 Ki (nM) | Reference |

| (2R,3R,11bR) | (+)-α-HTBZ | 3.96 | [1][3] |

| (2S,3R,11bR) | (+)-β-HTBZ | - | - |

| (2R,3S,11bS) | (-)-β-HTBZ | - | - |

| (2S,3S,11bS) | (-)-α-HTBZ | - | - |

| (+)-Tetrabenazine | - | 4.47 | [1][3] |

| (-)-Tetrabenazine | - | 36,400 | [1][3] |

Table 2: VMAT2 and Off-Target Receptor Binding Affinities (Ki, nM) of Deuterated HTBZ Isomers

| Isomer | VMAT2 | D2S | D3 | 5-HT1A | 5-HT2B | 5-HT7 | Reference |

| (+)-α-deuHTBZ | 1.5 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [4] |

| (+)-β-deuHTBZ | 12.4 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [4] |

| (-)-α-deuHTBZ | 1,210 | 181 | 358 | 134 | 148 | 183 | [4] |

| (-)-β-deuHTBZ | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [4] |

| (+)-α-HTBZ (from Valbenazine) | 2.9 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [4] |

Table 3: Pharmacokinetic Properties of Key HTBZ Isomers

| Isomer | Mean Half-life (hours) | Reference |

| (+)-α-HTBZ | 22.2 | [4] |

| (+)-β-deuHTBZ | 7.7 | [4] |

Experimental Protocols

Stereoselective Synthesis of Dihydrotetrabenazine Isomers

The synthesis of all eight stereoisomers of dihydrotetrabenazine with high stereoselectivity has been described.[1] A general workflow for the synthesis and separation is outlined below.

Protocol for the Reduction of (+)-Tetrabenazine: The reduction of (+)-tetrabenazine with sodium borohydride (B1222165) (NaBH4) yields a mixture of (2R,3R,11bR)-DHTBZ ((+)-α-HTBZ) and (2S,3R,11bR)-DHTBZ ((+)-β-HTBZ).[1] The separation of these diastereomers can be challenging and often requires chiral chromatography.[1]

VMAT2 Radioligand Binding Assay

The affinity of dihydrotetrabenazine isomers for VMAT2 is typically determined using a competitive radioligand binding assay with human platelet homogenates.[4]

Protocol Outline:

-

Preparation of Membranes: Human platelet homogenates are prepared as the source of VMAT2.

-

Incubation: The membranes are incubated with a radioligand (e.g., [³H]dihydrotetrabenazine) and varying concentrations of the test compound (unlabeled HTBZ isomer).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Chiral Separation and Analysis

Chiral high-performance liquid chromatography (HPLC) is a key technique for the separation and quantification of individual HTBZ stereoisomers.[6][7]

Method Example: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of the four individual HTBZ isomers in biological samples.[5][7] This allows for the precise determination of the pharmacokinetic profiles of each isomer after administration of tetrabenazine or its derivatives.

VMAT2 Signaling Pathway and Mechanism of Action

Dihydrotetrabenazine isomers exert their therapeutic effect by inhibiting VMAT2, which is responsible for packaging monoamine neurotransmitters (dopamine, serotonin (B10506), norepinephrine) into synaptic vesicles for subsequent release.[8] This leads to a depletion of monoamines in the presynaptic terminal, thereby reducing neurotransmission.

The differential binding of HTBZ isomers to VMAT2 and other receptors, such as dopamine and serotonin receptors, contributes to the overall clinical profile of drugs like tetrabenazine and deutetrabenazine.[4][5] For instance, (-)-α-deuHTBZ, a major metabolite of deutetrabenazine, is a relatively weak VMAT2 inhibitor but has appreciable affinity for D2S, D3, 5-HT1A, 5-HT2B, and 5-HT7 receptors, which may contribute to off-target effects.[4] In contrast, (+)-α-HTBZ, the sole metabolite of valbenazine, is a potent and selective VMAT2 inhibitor with negligible off-target activity.[4]

Conclusion

The discovery and characterization of dihydrotetrabenazine isomers have been pivotal in the development of second-generation VMAT2 inhibitors with improved therapeutic profiles. The stereochemistry of these molecules dictates their binding affinity for VMAT2 and off-target receptors, ultimately influencing their efficacy and side-effect profiles. This guide provides a comprehensive overview of the key technical aspects related to the study of dihydrotetrabenazine isomers, offering valuable information for researchers and drug development professionals in the field of neurology and pharmacology. Further research into the unique properties of each isomer will continue to advance the development of safer and more effective treatments for hyperkinetic movement disorders.

References

- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. va.gov [va.gov]

An In-depth Technical Guide to the In Vitro Metabolism of Tetrabenazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of tetrabenazine (B1681281), a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders. Understanding the metabolic fate of tetrabenazine is crucial for optimizing its therapeutic use, predicting drug-drug interactions, and informing the development of new therapeutic agents. This document details the primary metabolic pathways, the enzymes involved, quantitative kinetic data where available, and the experimental protocols used to elucidate these processes.

Introduction to Tetrabenazine Metabolism

Tetrabenazine (TBZ) undergoes extensive and rapid first-pass metabolism, primarily in the liver. The metabolism of tetrabenazine is a two-phase process initiated by the reduction of its keto group, followed by oxidation, primarily through O-demethylation. These metabolic transformations are stereoselective and produce a variety of metabolites, with the dihydrotetrabenazine (B1670615) (HTBZ) isomers being the most pharmacologically significant.

Primary Metabolic Pathways and Metabolites

The in vitro metabolism of tetrabenazine is characterized by two main pathways:

-

Reduction: The initial and major metabolic route is the reduction of the 2-keto group of tetrabenazine by carbonyl reductases. This reaction is stereoselective and results in the formation of two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][2]

-

O-demethylation: Both tetrabenazine and its primary dihydro-metabolites undergo O-demethylation at the 9- and 10-position methoxy (B1213986) groups. This process is primarily mediated by cytochrome P450 (CYP) enzymes and leads to the formation of less active or inactive metabolites.[3]

The key metabolites formed during the in vitro metabolism of tetrabenazine are:

-

(+)-α-dihydrotetrabenazine

-

(-)-α-dihydrotetrabenazine

-

(+)-β-dihydrotetrabenazine

-

(-)-β-dihydrotetrabenazine

-

O-dealkylated-HTBZ

Of these, the α-HTBZ and β-HTBZ metabolites are considered the primary active moieties responsible for the therapeutic effects of tetrabenazine.[4]

Enzymology of Tetrabenazine Metabolism

Several key enzymes are responsible for the biotransformation of tetrabenazine:

-

Carbonyl Reductases: These cytosolic enzymes are primarily responsible for the reduction of tetrabenazine to α-HTBZ and β-HTBZ.[2][5]

-

Cytochrome P450 (CYP) Enzymes:

-

CYP2D6: This is the principal enzyme involved in the O-demethylation of the active α-HTBZ and β-HTBZ metabolites.[6][7] The activity of CYP2D6 is highly polymorphic, leading to significant inter-individual variability in tetrabenazine metabolism and clinical response.

-

CYP1A2 and CYP3A4/5: These enzymes also contribute to the metabolism of tetrabenazine and its metabolites, although to a lesser extent than CYP2D6.[8]

-

CYP2C19: This enzyme has been identified as playing a role in the metabolism of the dihydrotetrabenazine enantiomers.[9]

-

Quantitative Analysis of In Vitro Metabolism

While detailed kinetic parameters for all enzymatic reactions in tetrabenazine metabolism are not extensively reported in publicly available literature, the following table summarizes available quantitative data. The lack of comprehensive Km and Vmax values in the literature highlights an area for future research to better predict the metabolic behavior of tetrabenazine.

| Enzyme | Substrate | Metabolic Reaction | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Carbonyl Reductase | Tetrabenazine | Reduction | Data not available | Data not available | |

| CYP2D6 | α-HTBZ, β-HTBZ | O-demethylation | Data not available | Data not available | |

| CYP1A2 | Tetrabenazine | O-demethylation | Data not available | Data not available | |

| CYP3A4/5 | Tetrabenazine | O-demethylation | Data not available | Data not available | |

| CYP2C19 | diHTBZ enantiomers | O-demethylation | Data not available | Data not available | [9] |

Note: The available literature frequently mentions that the metabolism of tetrabenazine's metabolites by CYP enzymes follows Michaelis-Menten kinetics, and in some cases, substrate inhibition has been observed, but specific kinetic constants are not provided.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of tetrabenazine's in vitro metabolism.

Metabolism in Human Liver Microsomes (HLMs)

This protocol is adapted from studies designed to identify the enzymes responsible for tetrabenazine metabolism.[1]

Objective: To determine the metabolic profile of tetrabenazine in human liver microsomes and identify the contribution of specific enzyme classes.

Materials:

-

Tetrabenazine

-

Pooled human liver microsomes (from at least 50 mixed-gender donors)

-

NADPH regenerating system (e.g., 2 mM NADPH)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Chemical inhibitors:

-

Quercetin (Carbonyl Reductase inhibitor)

-

Quinidine (CYP2D6 inhibitor)

-

SKF-525A (broad-spectrum CYP inhibitor)

-

-

Acetonitrile (B52724) (for reaction termination)

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures containing tetrabenazine (e.g., 1, 3, or 10 µM), pooled human liver microsomes (0.5 mg microsomal protein/mL), and phosphate buffer.

-

Inhibitor Addition (for reaction phenotyping): For inhibitor studies, add the specific chemical inhibitor to the incubation mixture prior to the addition of the substrate.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the presence of tetrabenazine and its metabolites using a validated LC-MS/MS method.[10]

Metabolism using Recombinant Human CYP Enzymes

Objective: To identify the specific CYP isoforms involved in the metabolism of tetrabenazine.

Materials:

-

Tetrabenazine

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2, CYP3A4, CYP2C19) co-expressed with NADPH-cytochrome P450 reductase

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation Setup: In separate reaction vessels, combine each recombinant CYP isoform with tetrabenazine in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C.

-

Reaction Start: Initiate the reactions by adding the NADPH regenerating system.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Reaction Stop: Terminate the reactions with ice-cold acetonitrile.

-

Sample Processing: Process the samples as described for the HLM assay.

-

Analysis: Quantify the formation of metabolites for each CYP isoform using LC-MS/MS to determine the relative contribution of each enzyme.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of tetrabenazine and its metabolites.[10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (example):

-

Column: Zorbax SB C18 or equivalent

-

Mobile Phase: A gradient of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer

-

Flow Rate: 0.8 mL/min

-

Detection: Multiple Reaction Monitoring (MRM) mode in the mass spectrometer to monitor specific parent-daughter ion transitions for tetrabenazine and each metabolite.

Sample Preparation:

-

Solid-phase extraction (SPE) is a common method for extracting the analytes from the in vitro matrix and concentrating them prior to LC-MS/MS analysis.[10]

Visualizations of Metabolic Pathways and Workflows

The following diagrams illustrate the metabolic pathways of tetrabenazine and a typical experimental workflow for studying its in vitro metabolism.

Conclusion

The in vitro metabolism of tetrabenazine is a complex process involving multiple enzymes and pathways, leading to the formation of several active and inactive metabolites. Carbonyl reductases and CYP2D6 are the key enzymes driving its biotransformation. A thorough understanding of these metabolic pathways, facilitated by robust in vitro experimental models and sensitive analytical techniques, is fundamental for the safe and effective clinical use of tetrabenazine and for the development of next-generation VMAT2 inhibitors with improved metabolic profiles. Further research is warranted to fully characterize the kinetic parameters of the enzymes involved in tetrabenazine metabolism.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro enantioselective human liver microsomal metabolism and prediction of in vivo pharmacokinetic parameters of tetrabenazine by DLLME-CE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Tetrabenazine Metabolites

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabenazine (B1681281) (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), primarily used in the management of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2][3] Following oral administration, tetrabenazine undergoes extensive and rapid first-pass metabolism, resulting in very low systemic availability of the parent drug.[4][5][6] Consequently, its therapeutic effects are largely attributed to its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[4][5][7] These metabolites are potent VMAT2 inhibitors themselves and possess distinct pharmacokinetic and pharmacodynamic profiles.[1][8] Understanding the chemical structures, properties, and metabolic pathways of these compounds is critical for optimizing therapeutic strategies, developing novel drug derivatives, and designing accurate bioanalytical methods. This guide provides a comprehensive technical overview of the tetrabenazine metabolites, including their structures, physicochemical properties, metabolic fate, and the experimental protocols used for their characterization.

Chemical Structures and Physicochemical Properties

Tetrabenazine is rapidly converted by hepatic carbonyl reductases into two major diastereomeric alcohol metabolites: α-HTBZ and β-HTBZ.[1][2][9] The primary structural difference is the stereochemistry of the hydroxyl group formed from the reduction of the ketone on the quinolizine ring.

The key physicochemical properties of tetrabenazine and its principal metabolites are summarized in the table below. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Tetrabenazine | α-Dihydrotetrabenazine (α-HTBZ) | β-Dihydrotetrabenazine (β-HTBZ) |

| Molecular Formula | C₁₉H₂₇NO₃[10] | C₁₉H₂₉NO₃[11] | C₁₉H₂₉NO₃[12] |

| Molecular Weight | 317.43 g/mol [10] | 319.44 g/mol [11] | 319.44 g/mol [12] |

| CAS Number | 58-46-8[2] | 85081-18-1 ((+)-α isomer)[][14] | 924854-60-4 ((-)-β isomer)[12] |

| pKa | 6.51[10] | Not reported | Not reported |

| Solubility | Poorly soluble in water; soluble in alcohol and chloroform[10] | Limited water solubility; soluble in DMSO[] | Poorly soluble in water; soluble in DMSO and ethanol[] |

Metabolism, Pharmacokinetics, and Pharmacodynamics

The clinical activity of tetrabenazine is intrinsically linked to its metabolic conversion and the subsequent actions of its metabolites.

Metabolic Pathway

Tetrabenazine's metabolism is a multi-step process initiated by carbonyl reductase, followed by oxidation primarily mediated by the cytochrome P450 enzyme CYP2D6.[16][17][18] Variations in the activity of CYP2D6 can significantly impact the plasma concentrations of the active metabolites, leading to four distinct patient phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers.[16][17]

Pharmacokinetic Properties

The pharmacokinetic profiles of tetrabenazine and its metabolites differ significantly. The parent drug has low bioavailability due to extensive first-pass metabolism, whereas the HTBZ metabolites are readily available systemically and are considered the primary therapeutic moieties.[4][6]

| Parameter | Tetrabenazine | α-Dihydrotetrabenazine (α-HTBZ) | β-Dihydrotetrabenazine (β-HTBZ) |

| Oral Bioavailability | ~5%[5][6] | High (~81%)[4][6] | High[5] |

| Time to Peak (Tmax) | ~1 hour[10] | 1-1.5 hours[5] | 1-1.5 hours[5] |

| Plasma Half-life (t½) | ~10 hours[5][10] | 4-8 hours[5][19] | 2-5 hours[5][10] |

| Plasma Protein Binding | 83-88%[5][10] | 44-59%[5][10] | 44-59%[5][10] |

| Primary Elimination | Hepatic Metabolism[5] | Renal (as metabolites)[5] | Renal (as metabolites)[5] |

Pharmacodynamics: VMAT2 Inhibition

Tetrabenazine and its dihydro-metabolites exert their therapeutic effect by reversibly inhibiting VMAT2, a transporter responsible for packaging monoamines (like dopamine, serotonin, and norepinephrine) into presynaptic vesicles.[3][7] This inhibition leads to the depletion of these neurotransmitters at the synapse, which alleviates the excessive motor activity seen in hyperkinetic disorders.[5][7] The binding affinity for VMAT2 is highly stereospecific.

| Compound / Stereoisomer | Binding Affinity (Ki) to VMAT2 |

| Tetrabenazine | ~1.3 nM[1] |

| (+)-α-HTBZ | ~0.97 - 3.96 nM[1][] |

| (-)-α-HTBZ | ~23,700 nM (23.7 µM)[1] |

| (-)-β-HTBZ | ~13.4 nM[12][20] |

| (+)-β-HTBZ | ~13.4 nM[] |

Experimental Protocols

Accurate quantification and characterization of tetrabenazine and its metabolites are essential for clinical pharmacokinetics, bioequivalence studies, and drug monitoring.

Protocol: Quantification in Human Plasma by LC-MS/MS

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of tetrabenazine, α-HTBZ, and β-HTBZ in plasma.[21][22]

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 200 µL of human plasma, add an internal standard (e.g., Tetrabenazine-d7).[21]

-

Load the sample onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[21]

-

-

Chromatographic Separation:

-

Column: Zorbax SB C18 or equivalent.[21]

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) is commonly used.[21]

-

Flow Rate: Approximately 0.8 mL/min.[21]

-

Run Time: Optimized for high throughput, typically 2.5 minutes per sample.[21]

-

-

Mass Spectrometric Detection:

-

Instrument: API-4000 LC-MS/MS or a similar triple quadrupole mass spectrometer.[21]

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[21]

-

-

Calibration and Quantification:

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

While LC-MS/MS is more sensitive, HPLC with fluorescence or UV detection can also be employed for the analysis of tetrabenazine and its metabolites.[23][24]

Methodology:

-

Sample Preparation: Similar to the LC-MS/MS protocol, involving protein precipitation or liquid-liquid/solid-phase extraction.

-

Chromatographic System:

-

Procedure:

-

Inject a standard reference solution to establish system suitability.

-

Inject prepared sample solutions.

-

Quantify by comparing the peak areas of the analytes in the sample to those in the calibration standards.

-

Conclusion

The biological activity of tetrabenazine is predominantly mediated by its active metabolites, α-HTBZ and β-HTBZ. These compounds are formed rapidly after administration and possess high affinity for the VMAT2 target. Their distinct pharmacokinetic profiles, governed by stereospecific metabolism via carbonyl reductase and CYP2D6, are central to the drug's efficacy and safety. A thorough understanding of their chemical properties and the analytical methods used for their quantification is paramount for professionals in pharmacology and drug development aiming to refine therapies for hyperkinetic movement disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 4. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 8. medkoo.com [medkoo.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alpha-Dihydrotetrabenazine | C19H29NO3 | CID 14580381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tetrabenazine Metabolite | Monoamine Transporter | TargetMol [targetmol.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 16. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gene2rx.com [gene2rx.com]

- 18. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. giwmscdntwo.gov.np [giwmscdntwo.gov.np]

α-Dihydrotetrabenazine's High-Affinity Stereospecific Binding to VMAT2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of α-dihydrotetrabenazine (α-DTBZ) for the vesicular monoamine transporter 2 (VMAT2). Tetrabenazine (B1681281) (TBZ) is a well-established VMAT2 inhibitor used in the management of hyperkinetic movement disorders, and its therapeutic efficacy is largely attributed to its active metabolites, primarily α-DTBZ.[1] This document consolidates quantitative binding data, details the experimental methodologies for assessing VMAT2 binding, and presents visual representations of key processes to facilitate a comprehensive understanding of the molecular interactions between α-DTBZ and its target.

I. Quantitative Binding Affinity Data

The binding of α-dihydrotetrabenazine to VMAT2 is highly stereospecific. The (+)-α-DTBZ isomer exhibits a significantly higher affinity for the transporter compared to its (-)-isomer, which is largely inactive.[2] This stereoselectivity is a critical factor in the pharmacological activity of tetrabenazine and its derivatives. The following tables summarize the in vitro binding affinities (Ki) of α-DTBZ isomers and related compounds for VMAT2.

| Compound | Species | Tissue/Preparation | Radioligand | Ki (nM) | Reference |

| (+)-α-Dihydrotetrabenazine | Rat | Brain Striatum | [3H]Dihydrotetrabenazine | 0.97 ± 0.48 | [2] |

| (-)-α-Dihydrotetrabenazine | Rat | Brain Striatum | [3H]Dihydrotetrabenazine | 2200 ± 300 | [2] |

| (+)-α-HTBZ | Human | Platelet Homogenates | Not Specified | 1.4 | [3] |

| (+)-α-deuHTBZ | Human | Platelet Homogenates | Not Specified | 1.5 | [3] |

| (+)-β-deuHTBZ | Human | Platelet Homogenates | Not Specified | 12.4 | [3] |

| (-)-α-deuHTBZ | Human | Platelet Homogenates | Not Specified | ~2700 | [3] |

| (-)-β-deuHTBZ | Human | Platelet Homogenates | Not Specified | ~1100 | [3] |

| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine | Rat | Brain | [3H]HTBZ | 1.48 | [4] |

| (-)-9-trifluoroethoxy-α-dihydrotetrabenazine | Rat | Brain | [3H]HTBZ | 270 | [4] |

HTBZ (Hydroxytetrabenazine) is another term for Dihydrotetrabenazine (B1670615). deuHTBZ refers to the deuterated metabolites of deutetrabenazine.

II. Experimental Protocols: Radioligand Binding Assay for VMAT2

The determination of VMAT2 binding affinity is typically achieved through competitive radioligand binding assays. This method measures the ability of a test compound (e.g., α-DTBZ) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. A commonly used radioligand is [3H]dihydrotetrabenazine ([3H]DTBZ).

A. Materials and Reagents

-

Biological Material: Rat brain striatum tissue or cell lines expressing VMAT2 (e.g., HEK293-VMAT2).

-

Radioligand: [3H]Dihydrotetrabenazine ([3H]DTBZ).

-

Test Compounds: (+)-α-DTBZ, (-)-α-DTBZ, and other compounds of interest.

-

Reference Compound: Unlabeled tetrabenazine or reserpine (B192253) for determining non-specific binding.

-

Buffers:

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.

-

Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

-

Scintillation Cocktail.

-

Filtration Apparatus: 96-well harvester with GF/C filters.

-

Scintillation Counter.

B. Membrane Preparation

-

Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]

-

Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[5]

C. Competition Binding Assay

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of the membrane preparation (50 - 120 µg protein for tissue).[5]

-

50 µL of the competing test compound at various concentrations.

-

50 µL of the radioligand solution ([3H]DTBZ) at a fixed concentration (typically near its Kd value).

-

-

For determining non-specific binding, a set of wells should contain a high concentration of an unlabeled competitor (e.g., tetrabenazine or reserpine).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

-

Terminate the incubation by rapid vacuum filtration onto GF/C filters that have been pre-soaked in 0.3% polyethyleneimine (PEI).[5]

-

Wash the filters four times with ice-cold wash buffer.[5]

-

Dry the filters for 30 minutes at 50°C.[5]

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

D. Data Analysis

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

III. Visualizations

A. VMAT2 Signaling Pathway

The vesicular monoamine transporter 2 (VMAT2) is an integral membrane protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, norepinephrine, and histamine, from the cytoplasm into synaptic vesicles.[6][7] This process is essential for the subsequent release of these neurotransmitters into the synaptic cleft.[8] Tetrabenazine and its active metabolite, α-dihydrotetrabenazine, inhibit VMAT2, leading to the depletion of monoamines at the nerve terminal.[1]

Caption: VMAT2-mediated monoamine transport and its inhibition by α-DTBZ.

B. Experimental Workflow for VMAT2 Competitive Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the affinity of a test compound for VMAT2.

Caption: Workflow for a VMAT2 competitive radioligand binding assay.

C. Logical Relationship of Tetrabenazine Metabolism and VMAT2 Binding

Tetrabenazine itself is a prodrug that is rapidly metabolized in the liver to its active dihydrotetrabenazine metabolites.[1] The stereochemistry of these metabolites is crucial for their VMAT2 binding affinity.

Caption: Metabolic activation of tetrabenazine and stereoselective VMAT2 binding.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 7. neurologylive.com [neurologylive.com]

- 8. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of β-Dihydrotetrabenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the biological activity of β-dihydrotetrabenazine (β-HTBZ), a primary active metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine, and its deuterated analogue, deutetrabenazine. β-Dihydrotetrabenazine is a potent VMAT2 inhibitor, playing a crucial role in the therapeutic effects of its parent compounds used in managing hyperkinetic movement disorders such as the chorea associated with Huntington's disease and tardive dyskinesia. This guide details its mechanism of action, presents quantitative pharmacological data, outlines key experimental protocols for its characterization, and illustrates relevant biological and experimental pathways through detailed diagrams.

Core Mechanism of Action

β-dihydrotetrabenazine exerts its pharmacological effects primarily by acting as a potent and reversible inhibitor of Vesicular Monoamine Transporter 2 (VMAT2).[1][2] VMAT2 is a transport protein located on the membrane of synaptic vesicles within presynaptic neurons.[3][4][5] Its essential function is to translocate monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the cytoplasm into the vesicles for storage and subsequent synaptic release.[3][4][5]

By inhibiting VMAT2, β-dihydrotetrabenazine blocks the sequestration of these neurotransmitters into vesicles.[3][4] The monoamines that remain in the cytoplasm are subsequently degraded by enzymes like monoamine oxidase (MAO). This leads to a depletion of monoamine stores in the presynaptic terminal, reducing their availability for release into the synaptic cleft.[2][] The reduction in dopaminergic transmission in the basal ganglia is believed to be the primary mechanism underlying the therapeutic efficacy of VMAT2 inhibitors in treating hyperkinetic movement disorders.[][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 4. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

The Enzymology of Tetrabenazine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenazine (B1681281) (TBZ), a vesicular monoamine transporter 2 (VMAT2) inhibitor, is a cornerstone in the management of hyperkinetic movement disorders. Its clinical efficacy is intrinsically linked to its complex metabolism, primarily orchestrated by carbonyl reductase and cytochrome P450 (CYP) enzymes. This technical guide provides a comprehensive overview of the enzymology governing tetrabenazine's biotransformation, detailing the metabolic pathways, key enzymes, and their kinetic properties. The guide also outlines the experimental methodologies employed in the study of tetrabenazine metabolism and presents quantitative data to support drug development and clinical pharmacology research.

Introduction

Tetrabenazine is administered as a racemic mixture and undergoes extensive first-pass metabolism, resulting in low systemic bioavailability of the parent drug.[1][2] The therapeutic activity of tetrabenazine is largely attributed to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[3] The generation and subsequent elimination of these metabolites are mediated by a series of enzymatic reactions, which are critical determinants of the drug's pharmacokinetic profile and clinical response. Understanding the enzymology of tetrabenazine metabolism is therefore paramount for optimizing its therapeutic use and for the development of new drug candidates with improved metabolic properties.

Metabolic Pathways of Tetrabenazine

The metabolism of tetrabenazine proceeds through two main phases:

-

Phase I Metabolism: This phase involves the reduction of the ketone group of tetrabenazine and the subsequent oxidation of its primary metabolites.

-

Phase II Metabolism: This phase involves the conjugation of the hydroxylated metabolites with glucuronic acid, facilitating their excretion.

A diagram of the overall metabolic pathway is presented below.

Figure 1: Metabolic Pathway of Tetrabenazine.

Key Enzymes in Tetrabenazine Metabolism

Carbonyl Reductase

The initial step in tetrabenazine metabolism is the reduction of its 2-oxo group by carbonyl reductase to form the active hydroxylated metabolites, α-HTBZ and β-HTBZ.[4][5] This reaction occurs primarily in the liver.[3] The formation of these metabolites is a critical activation step, as they are potent inhibitors of VMAT2.[6]

Cytochrome P450 Enzymes

The α-HTBZ and β-HTBZ metabolites are further metabolized, primarily through O-demethylation, by cytochrome P450 enzymes.[3][4]

-

CYP2D6: This is the major enzyme responsible for the metabolism of both α-HTBZ and β-HTBZ.[3][4] The activity of CYP2D6 is subject to significant genetic polymorphism, which can lead to inter-individual variability in tetrabenazine clearance and response.[7] Individuals who are poor metabolizers of CYP2D6 may have significantly higher exposure to the active metabolites, necessitating dose adjustments.[3]

-

CYP1A2 and CYP3A4/5: These isoforms play a minor role in the metabolism of the dihydrotetrabenazine (B1670615) metabolites.[3][8]

The involvement of multiple CYP isoforms in the metabolism of tetrabenazine's active metabolites has implications for potential drug-drug interactions. Co-administration of strong CYP2D6 inhibitors, such as certain antidepressants, can significantly increase the systemic exposure to α-HTBZ and β-HTBZ, requiring a reduction in the tetrabenazine dosage.[4]

UDP-Glucuronosyltransferases (UGTs)

Following O-demethylation by CYP enzymes, the resulting metabolites can undergo Phase II conjugation reactions. The formation of glucuronide conjugates has been reported, indicating the involvement of UDP-glucuronosyltransferases (UGTs) in the final elimination pathway of tetrabenazine metabolites.[4] The specific UGT isoforms involved have not been fully characterized.

Quantitative Data on Tetrabenazine Metabolism

Table 1: Pharmacokinetic Properties of Tetrabenazine and its Metabolites

| Compound | Bioavailability | Half-life (t½) | Protein Binding |

| Tetrabenazine | ~5%[1] | ~10 hours[4] | 83-88%[4] |

| α-HTBZ | High | 4-8 hours[3] | 44-59%[4] |

| β-HTBZ | High | 2-4 hours[3] | 44-59%[4] |

Table 2: Impact of CYP2D6 Phenotype on Metabolite Exposure

| CYP2D6 Phenotype | α-HTBZ Exposure | β-HTBZ Exposure | Recommended Max. Daily Dose |

| Poor Metabolizer | ~3-fold increase[4] | ~9-fold increase[4] | 50 mg[3] |

| Extensive Metabolizer | Normal | Normal | 100 mg[3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for studying tetrabenazine metabolism are not consistently published in their entirety. However, based on the methodologies described in the scientific literature, a general workflow for in vitro metabolism studies can be outlined.

Figure 2: General Workflow for In Vitro Metabolism Studies.

In Vitro Metabolism in Human Liver Microsomes (HLMs)

This is a common method to study the Phase I and Phase II metabolism of drugs.

-

Objective: To identify the metabolites of tetrabenazine and characterize the enzymes involved.

-

Materials: Pooled human liver microsomes, tetrabenazine, NADPH (for CYP-mediated reactions), UDPGA (for UGT-mediated reactions), and appropriate buffers.

-

General Procedure:

-

Tetrabenazine is incubated with human liver microsomes in the presence of the necessary cofactors (NADPH for oxidation, UDPGA for glucuronidation) at 37°C.

-

The reaction is stopped (quenched) at various time points by adding a solvent like acetonitrile.

-

The mixture is then processed to remove proteins, often by centrifugation.

-

The resulting supernatant, containing the metabolites, is analyzed by a sensitive analytical technique such as LC-MS/MS.

-

-

Reaction Phenotyping: To identify the specific CYP or UGT isoforms involved, the incubations can be repeated in the presence of selective chemical inhibitors for each enzyme or by using recombinant human enzymes.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of tetrabenazine and its metabolites in biological matrices.

-

Objective: To separate and quantify tetrabenazine, α-HTBZ, β-HTBZ, and other metabolites.

-

Sample Preparation: Plasma or microsomal incubation samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances.[1]

-

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the analytes.[1] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[1]

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for the detection and quantification of the analytes.[1]

Conclusion

The metabolism of tetrabenazine is a complex process initiated by carbonyl reductase to form the active metabolites α-HTBZ and β-HTBZ. These metabolites are subsequently metabolized primarily by the polymorphic enzyme CYP2D6, with minor contributions from CYP1A2 and CYP3A4/5. The resulting products can then be conjugated by UGTs. The significant role of CYP2D6 in the clearance of the active metabolites underscores the importance of considering a patient's genotype and potential drug-drug interactions when prescribing tetrabenazine. While the overall metabolic pathways are well-characterized, a deeper quantitative understanding of the enzyme kinetics and the precise contributions of the various enzyme isoforms would further enhance the clinical management of tetrabenazine therapy and aid in the development of future VMAT2 inhibitors. Further research is warranted to elucidate these specific quantitative aspects of tetrabenazine's enzymology.

References

- 1. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrabenazine for the treatment of chorea and other hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity | MDPI [mdpi.com]

- 7. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Stereoselectivity of Tetrabenazine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabenazine (B1681281) (TBZ), a vesicular monoamine transporter 2 (VMAT2) inhibitor, is a racemic mixture administered for the treatment of hyperkinetic movement disorders. Its clinical efficacy and safety are intrinsically linked to the stereoselective nature of its metabolism. Upon administration, tetrabenazine undergoes extensive first-pass metabolism to active dihydrotetrabenazine (B1670615) (HTBZ) metabolites, which exist as multiple stereoisomers. These stereoisomers exhibit significant differences in their binding affinity for VMAT2, their pharmacokinetic profiles, and their susceptibility to further metabolism, primarily by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides a comprehensive overview of the stereoselectivity of tetrabenazine metabolism, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to support further research and drug development in this area.

Introduction

Tetrabenazine is a synthetic benzoquinolizine derivative that reversibly inhibits VMAT2, leading to the depletion of monoamines such as dopamine, serotonin, and norepinephrine (B1679862) in the central nervous system.[1] It is clinically used to manage chorea associated with Huntington's disease and other hyperkinetic movement disorders.[2] The parent drug, a racemic mixture of (+)-(3R,11bR)-TBZ and (–)-(3S,11bS)-TBZ, is rapidly and extensively metabolized, with its pharmacological activity primarily attributed to its hydrogenated metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][2] These metabolites possess three chiral centers, resulting in eight possible stereoisomers, each with a unique pharmacological and metabolic profile. The stereochemistry of these metabolites is a critical determinant of their therapeutic and adverse effects, making a thorough understanding of the stereoselectivity of tetrabenazine metabolism paramount for optimizing treatment strategies and developing novel therapeutic agents.

Stereoselective Metabolism of Tetrabenazine

The metabolism of tetrabenazine is a multi-step process characterized by significant stereoselectivity at each stage.

First-Pass Metabolism to Dihydrotetrabenazine Stereoisomers

Following oral administration, tetrabenazine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, primarily by carbonyl reductases, to form α-HTBZ and β-HTBZ.[2] This reduction of the ketone group at the C-2 position creates a new chiral center, leading to the formation of multiple stereoisomers. Studies have shown that the in vivo administration of racemic tetrabenazine results in the formation of four primary HTBZ stereoisomers: (+)-α-HTBZ, (−)-α-HTBZ, (+)-β-HTBZ, and (−)-β-HTBZ.[3] Notably, the most abundant circulating metabolites are (−)-α-HTBZ and (+)-β-HTBZ.[3][4]

Subsequent Metabolism by Cytochrome P450 Enzymes

The HTBZ stereoisomers are further metabolized, primarily through O-demethylation, by cytochrome P450 enzymes. CYP2D6 is the principal enzyme responsible for this metabolic step, with minor contributions from CYP1A2 and CYP3A4/5.[5] The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in the metabolism of HTBZ stereoisomers, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[6][7] This variation in metabolic capacity significantly impacts the plasma concentrations and half-lives of the active metabolites, necessitating dose adjustments based on a patient's CYP2D6 genotype to ensure safety and efficacy.[2] For instance, poor metabolizers exhibit substantially higher exposure to the active metabolites, with a 3-fold increase in α-HTBZ and a 9-fold increase in β-HTBZ exposure compared to extensive metabolizers.[2]

Quantitative Data on Stereoisomer Pharmacokinetics and VMAT2 Binding

The stereochemistry of tetrabenazine and its metabolites profoundly influences their pharmacokinetic properties and their affinity for the VMAT2 transporter.

VMAT2 Binding Affinities

The therapeutic effect of tetrabenazine is mediated by the inhibition of VMAT2. The binding affinity (Ki) of the various stereoisomers to VMAT2 varies dramatically, highlighting the importance of stereoselectivity in its mechanism of action.

| Compound | Stereoisomer | VMAT2 Binding Affinity (Ki, nM) |

| Tetrabenazine (TBZ) | (±)-TBZ | 7.62 |

| (+)-(3R,11bR)-TBZ | 4.47 | |

| (–)-(3S,11bS)-TBZ | 36,400 | |

| α-Dihydrotetrabenazine (α-HTBZ) | (+)-(2R,3R,11bR)-α-HTBZ | 3.96 |

| (–)-(2S,3S,11bS)-α-HTBZ | 23,700 | |

| β-Dihydrotetrabenazine (β-HTBZ) | (+)-(2S,3R,11bR)-β-HTBZ | 13.4 |

| (–)-(2R,3S,11bS)-β-HTBZ | 714 | |

| Data compiled from Yao et al. (2011)[8] |

As the table demonstrates, the (+)-enantiomers of both tetrabenazine and its α-HTBZ metabolite exhibit significantly higher affinity for VMAT2 than their corresponding (–)-enantiomers.[8] Specifically, (+)-(3R,11bR)-TBZ is approximately 8000-fold more potent than (–)-(3S,11bS)-TBZ.[8] Among the dihydro-metabolites, (+)-(2R,3R,11bR)-α-HTBZ displays the highest affinity for VMAT2.[8]

Pharmacokinetic Parameters of Dihydrotetrabenazine Metabolites

The pharmacokinetic profiles of the HTBZ metabolites are influenced by both the initial stereoselective reduction of tetrabenazine and the subsequent CYP2D6-mediated metabolism. While comprehensive data for each individual stereoisomer across different CYP2D6 phenotypes is not fully available in the literature, studies on the combined α- and β-HTBZ metabolites and their deuterated analogs provide valuable insights.

| Metabolite | Parameter | Value |

| α-HTBZ | Half-life (t½) | 4 - 8 hours |

| Time to Cmax (Tmax) | ~1.5 hours | |

| β-HTBZ | Half-life (t½) | 2 - 4 hours |

| Time to Cmax (Tmax) | ~1.5 hours | |

| Data for extensive metabolizers. Compiled from Xenazine® (tetrabenazine) product information.[1] |

The half-life of the active metabolites is relatively short, necessitating multiple daily doses of tetrabenazine.[1]

Impact of Deuteration on Pharmacokinetics

Deutetrabenazine, a deuterated form of tetrabenazine, was developed to alter the drug's pharmacokinetic profile. The substitution of hydrogen with deuterium (B1214612) at the methoxy (B1213986) groups slows down the rate of O-demethylation by CYP2D6, leading to a longer half-life and reduced peak plasma concentrations of the active metabolites.[9]

| Metabolite | Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (15 mg) |

| Total (α+β)-HTBZ | Cmax (ng/mL) | 65.1 | 33.3 (fasted), 51.4 (fed) |

| AUCinf (ng·h/mL) | 251 | 296 (fasted), 305 (fed) | |

| t½ (h) | 4.5 | 7.0 (fasted), 9.4 (fed) | |

| Data from Schneider et al. (2020)[10] |

This modified pharmacokinetic profile allows for less frequent dosing and potentially improved tolerability.[9]

Experimental Protocols

A variety of sophisticated analytical and experimental techniques are employed to investigate the stereoselective metabolism of tetrabenazine.

Chiral Separation of Tetrabenazine and its Metabolites

Method: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase.[8]

-

Column: Chiralpak IC (4.6 mm × 250 mm).

-

Mobile Phase: For tetrabenazine enantiomers: 100% Ethanol + 0.1% Diethylamine. For dihydrotetrabenazine stereoisomers: varying ratios of Ethanol and n-hexane.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 220 nm.

-

Temperature: 35 °C.

This method allows for the effective separation and quantification of the individual stereoisomers of tetrabenazine and its metabolites from biological matrices.

In Vitro Metabolism Studies

Method: Incubation with Human Liver Microsomes (HLMs).

-

Enzyme Source: Pooled human liver microsomes.

-

Substrate: Individual tetrabenazine stereoisomers or racemic tetrabenazine.

-

Cofactor: NADPH-regenerating system.

-

Incubation: Incubate at 37°C for a specified time course.

-

Analysis: The reaction is quenched, and the metabolites are extracted and analyzed by a validated chiral LC-MS/MS method to determine the rate of formation of each metabolite stereoisomer.

This in vitro system allows for the investigation of the enzymatic kinetics (Km and Vmax) of the formation of each HTBZ stereoisomer and their subsequent metabolism by CYP enzymes.

VMAT2 Binding Assay

Method: Competitive Radioligand Binding Assay.[11]

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DHTBZ).

-

Tissue Preparation: Rat striatal membranes are prepared as a source of VMAT2.

-

Assay: The membranes are incubated with a fixed concentration of [³H]DHTBZ and varying concentrations of the test compounds (tetrabenazine or its stereoisomers).

-

Detection: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

This assay is crucial for determining the potency of each stereoisomer at the target receptor.

Visualizing Metabolic Pathways and Experimental Workflows

Tetrabenazine Metabolic Pathway

Caption: Metabolic pathway of tetrabenazine.

Experimental Workflow for In Vitro Metabolism Study

Caption: In vitro metabolism experimental workflow.

Conclusion

The metabolism of tetrabenazine is a complex and highly stereoselective process that is fundamental to its therapeutic action and safety profile. The differential VMAT2 binding affinities and pharmacokinetic properties of the various dihydrotetrabenazine stereoisomers underscore the importance of stereochemistry in drug design and development. Furthermore, the significant influence of CYP2D6 genetic polymorphism on the metabolism of these active moieties highlights the potential for personalized medicine approaches in the clinical use of tetrabenazine and related compounds. This technical guide provides a foundational understanding of the stereoselective metabolism of tetrabenazine, offering valuable quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their ongoing efforts to develop safer and more effective treatments for hyperkinetic movement disorders. Further research is warranted to fully elucidate the pharmacokinetic profiles of each individual stereoisomer across the spectrum of CYP2D6 metabolizer phenotypes to further refine dosing strategies and minimize adverse effects.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]